Cis-Desmethyl Atenolol
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Overview
Description
Cis-Desmethyl Atenolol is a chemical compound that belongs to the class of beta-blockers. It is a metabolite of Atenolol, a widely used medication for the treatment of hypertension and angina. This compound has gained significant attention in recent years due to its potential therapeutic and toxic effects.
Mechanism of Action
Target of Action
Cis-Desmethyl Atenolol is an impurity of Atenolol , a cardioselective β-adrenergic blocker and antihypertensive agent . The primary targets of Atenolol are the β1-adrenergic receptors . These receptors are predominantly found in the heart and kidneys, and their role is to mediate the cardiac effects of the sympathetic nervous system .
Biochemical Pathways
By blocking β1-adrenergic receptors, it inhibits the conversion of ATP to cAMP, a secondary messenger involved in various physiological responses such as heart rate and contractility .
Pharmacokinetics
Atenolol is predominantly eliminated via the kidneys, with only about 5% metabolized by the liver . After oral administration, Atenolol is incompletely absorbed from the intestine, so about 50% of the beta blocker is bioavailable . In plasma, only 3% of Atenolol is protein-bound . The elimination half-life of Atenolol is calculated from 6 to 9 hours . In patients with impaired renal function, the elimination half-life of Atenolol gradually increases .
Action Environment
It’s known that the action of many drugs can be influenced by factors such as temperature, ph, and the presence of other substances
Biochemical Analysis
Biochemical Properties
The biochemical properties of Cis-Desmethyl Atenolol are not fully elucidated. As a derivative of Atenolol, it may interact with various enzymes, proteins, and other biomolecules in the body. The nature of these interactions could be similar to those of Atenolol, which primarily acts by blocking beta-adrenergic receptors, thereby reducing the effects of adrenaline and noradrenaline on the heart .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression, similar to its parent compound, Atenolol .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Given its structural similarity to Atenolol, it may be involved in similar metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cis-Desmethyl Atenolol typically involves the demethylation of Atenolol. One common method is the use of a demethylating agent such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The scalability of the process to gram-scale production has been successfully demonstrated, emphasizing its potential in industrial applications .
Chemical Reactions Analysis
Types of Reactions
Cis-Desmethyl Atenolol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Cis-Desmethyl Atenolol has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Atenolol and its metabolites.
Biology: Studied for its effects on beta-adrenergic receptors in various biological systems.
Medicine: Investigated for its potential therapeutic effects and toxicology.
Industry: Utilized in the development of new beta-blocker medications and in quality control processes
Comparison with Similar Compounds
Similar Compounds
Atenolol: The parent compound, widely used for hypertension and angina.
Metoprolol: Another beta-1 selective blocker with similar therapeutic uses.
Propranolol: A non-selective beta-blocker used for various cardiovascular conditions
Uniqueness
Cis-Desmethyl Atenolol is unique due to its specific metabolic pathway and its potential therapeutic and toxic effects. Unlike Atenolol, which is a racemic mixture, this compound is a single enantiomer, which may contribute to its distinct pharmacological profile.
Properties
IUPAC Name |
2-[4-[3-(ethylamino)-2-hydroxypropoxy]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-2-15-8-11(16)9-18-12-5-3-10(4-6-12)7-13(14)17/h3-6,11,15-16H,2,7-9H2,1H3,(H2,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEVWKYWEMQUHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(COC1=CC=C(C=C1)CC(=O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1797116-92-7 |
Source
|
Record name | Desmethyl atenolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797116927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DESMETHYL ATENOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZ0FKL645N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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